molecular formula C25H21N3O4 B7701714 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide

Cat. No. B7701714
M. Wt: 427.5 g/mol
InChI Key: YUSLJMJBWJBZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-(m-tolyl)benzamide, commonly known as HMN-214, is a potent and selective inhibitor of tubulin polymerization. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

HMN-214 binds to the colchicine binding site on tubulin, which inhibits tubulin polymerization and disrupts microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
HMN-214 has been shown to have potent anti-tumor activity in preclinical models of cancer. It has also been shown to have low toxicity and good pharmacokinetic properties. In addition to its anti-tumor activity, HMN-214 has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of HMN-214 is its potent anti-tumor activity in preclinical models of cancer. Another advantage is its low toxicity and good pharmacokinetic properties. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on HMN-214. One direction is to further investigate its anti-tumor activity in preclinical models of cancer, including its mechanism of action and potential combination therapies. Another direction is to conduct clinical trials to determine its safety and efficacy in humans. Additionally, research could be done to explore its potential use in other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of HMN-214 involves a multi-step process that begins with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde to form N-(2-hydroxy-7-methylquinolin-3-yl)methanol. This intermediate is then reacted with 3-nitrobenzoyl chloride to form N-(3-nitrobenzoyl)-N-(2-hydroxy-7-methylquinolin-3-yl)methanol. The final step involves the reaction of this intermediate with m-toluidine to form HMN-214.

Scientific Research Applications

HMN-214 has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in various preclinical models of cancer, including breast cancer, lung cancer, and colon cancer. HMN-214 works by inhibiting tubulin polymerization, which disrupts the formation of microtubules and prevents cell division.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-5-3-7-21(11-16)27(25(30)19-6-4-8-22(14-19)28(31)32)15-20-13-18-10-9-17(2)12-23(18)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSLJMJBWJBZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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